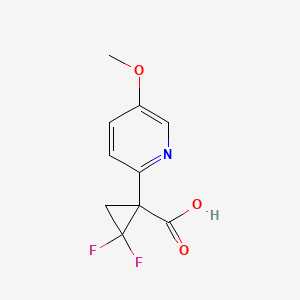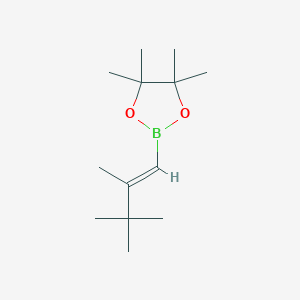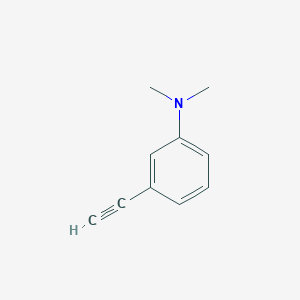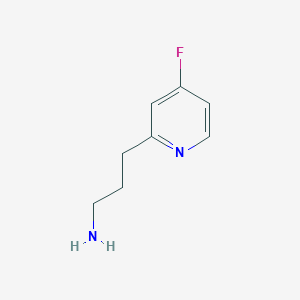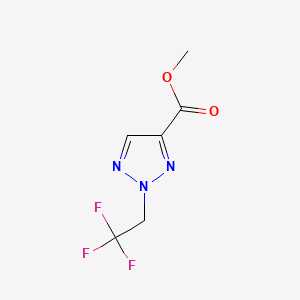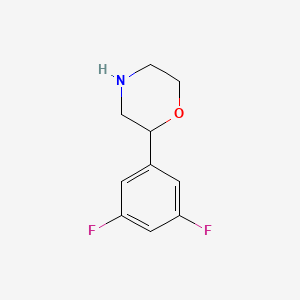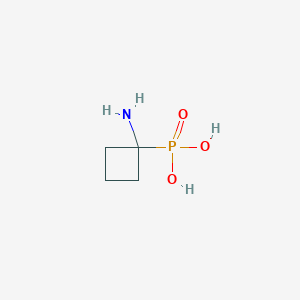
(1-aminocyclobutyl)phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminocyclobutyl)phosphonic acid is an organic compound characterized by the presence of a cyclobutyl ring attached to an amino group and a phosphonic acid moiety. This compound is part of the broader class of aminophosphonic acids, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of (1-aminocyclobutyl)phosphonic acid can be achieved through several routes. One common method involves the reaction of cyclobutylamine with phosphorous acid under specific conditions. Another approach is the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure, involving bromotrimethylsilane followed by methanolysis . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
(1-Aminocyclobutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of catalysts like palladium or copper, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Aminocyclobutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: It has shown promise in the development of drugs for treating bone diseases and as an antibacterial agent.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of (1-aminocyclobutyl)phosphonic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition is often achieved through the formation of strong bonds with the active site of the enzyme, thereby preventing the enzyme from catalyzing its natural substrate .
Comparación Con Compuestos Similares
(1-Aminocyclobutyl)phosphonic acid can be compared with other aminophosphonic acids such as:
2-Aminoethylphosphonic acid: Known for its use in the synthesis of phosphonopeptides.
(1-Aminocyclopropyl)phosphonic acid: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Glyphosate: A widely used herbicide that also contains a phosphonic acid moiety.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C4H10NO3P |
|---|---|
Peso molecular |
151.10 g/mol |
Nombre IUPAC |
(1-aminocyclobutyl)phosphonic acid |
InChI |
InChI=1S/C4H10NO3P/c5-4(2-1-3-4)9(6,7)8/h1-3,5H2,(H2,6,7,8) |
Clave InChI |
FOYWTEOGAUOWLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




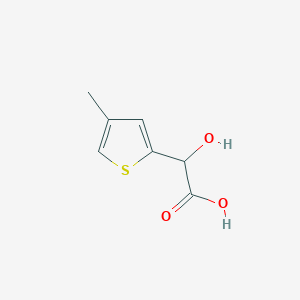
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
